6-amino-7-Benzothiazolecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-7-Benzothiazolecarbonitrile is a heterocyclic compound with the molecular formula C8H5N3S. It is known for its unique structure, which includes a benzothiazole ring substituted with an amino group and a nitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-Benzothiazolecarbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with cyanogen bromide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes .
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-7-Benzothiazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Amino-7-Benzothiazolecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 6-Amino-7-Benzothiazolecarbonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
6-Amino-7-Benzothiazolecarbonitrile can be compared with other benzothiazole derivatives, such as:
- 6-Amino-2-cyanobenzothiazole
- 2-Amino-6-methylbenzothiazole
- 6-Aminobenzothiazole
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and selectivity .
Eigenschaften
Molekularformel |
C8H5N3S |
---|---|
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
6-amino-1,3-benzothiazole-7-carbonitrile |
InChI |
InChI=1S/C8H5N3S/c9-3-5-6(10)1-2-7-8(5)12-4-11-7/h1-2,4H,10H2 |
InChI-Schlüssel |
QEMNKQSSPKQUHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1N)C#N)SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.